

pivaloyl cyanide reaction with nucleophiles

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pivaloyl cyanide

CAS No.: 42867-40-3

Cat. No.: S774191

Get Quote

Pivaloyl Cyanide: An Overview

Pivaloyl cyanide is a carboxylic acid derivative with the formula $(\text{CH}_3)_3\text{C}-\text{C}(=\text{O})-\text{CN}$ [1]. Its key structural features are the highly sterically hindered pivaloyl group $((\text{CH}_3)_3\text{C}-)$ and the nitrile group $(-\text{CN})$, which make it a unique reagent in organic synthesis [2].

The table below summarizes its core properties:

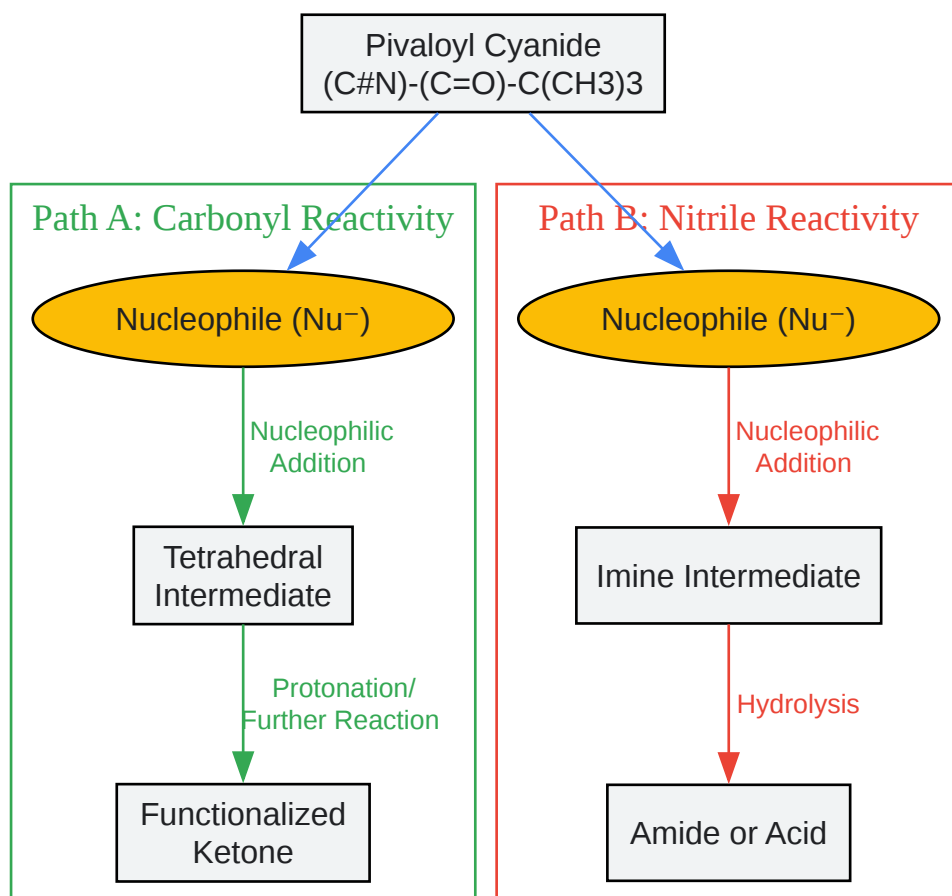
Property	Description
Systematic Name	2,2-dimethylpropanoyl cyanide [1]
Molecular Formula	Information not available in search results

| **Key Structural Features** | - **Pivaloyl Group:** A *tert*-butyl group attached to a carbonyl, creating significant steric hindrance [2].

- **Nitrile Group:** A carbon-nitrogen triple bond, which is a strong electrophilic site [1]. | | **Synthesis** | Can be prepared from pivalic acid precursors, such as pivalic anhydride, via reaction with hydrogen cyanide (HCN) in the presence of a catalyst like copper(I) cyanide [1]. | | **Key Reactivity** | The carbonyl carbon is highly electrophilic but is deactivated toward nucleophiles due to steric shielding from the *tert*-butyl group. The nitrile carbon can also act as an electrophilic site [2]. |

Reactivity and Potential Applications

While specific reaction examples with **pivaloyl cyanide** are scarce in the search results, its structure suggests two primary reactivity pathways, as illustrated in the following workflow:



[Click to download full resolution via product page](#)

Based on the workflow above and general principles of organic chemistry, its applications can be theorized:

- **As a Sterically Hindered Acylating Agent:** The carbonyl carbon is electrophilic. However, the large *tert*-butyl group significantly slows down nucleophilic attack compared to less hindered acyl chlorides or anhydrides [2]. This steric hindrance can be exploited to achieve high **chemoselectivity**, where **pivaloyl cyanide** might acylate a more reactive or less sterically hindered nucleophile in the presence of other potential sites.
- **As a Building Block for Heterocycles:** The simultaneous presence of carbonyl and nitrile groups in one molecule makes **pivaloyl cyanide** a potential precursor for synthesizing various nitrogen and oxygen-containing heterocycles. Nucleophilic attack on the nitrile, followed by intramolecular

cyclization, could lead to structures like oxazoles or pyrimidines, which are common in pharmaceuticals [3].

Safety and Handling Considerations

Working with **pivaloyl cyanide** requires extreme caution due to the potential generation of highly toxic hydrogen cyanide (HCN).

- **Toxicity Hazard:** The "cyanide" group in its structure implies a risk of releasing cyanide ions under certain conditions, such as upon reaction with water or acids [1].
- **Mandatory Safety Measures:** All experiments must be conducted in a **well-ventilated fume hood** with proper personal protective equipment (PPE), including gloves and safety goggles. Researchers should have training in handling cyanogenic compounds and have access to a functioning cyanide antidote kit. Continuous atmospheric monitoring for HCN is strongly recommended.

Guidance for Protocol Development

Since specific protocols are not available in the searched literature, you may need to consult specialized resources or design experiments based on the compound's properties. Here is a strategic approach:

- **Literature Search:** Perform a deep search in specialized chemistry databases like **SciFinder**, **Reaxys**, or **PubMed** using "**pivaloyl cyanide**" and related terms as keywords.
- **Analogy with Known Reactions:** Use the well-documented chemistry of **pivaloyl chloride** as a starting point for predicting reactivity, while accounting for the different leaving group (cyanide vs. chloride) [2] [4].
- **Preliminary Experimental Design:**
 - **Solvent Selection:** Use anhydrous, aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.
 - **Base:** Employ a base like pyridine, triethylamine, or DMAP to scavenge acids generated during reactions and prevent HCN release.
 - **Reaction Monitoring:** Use thin-layer chromatography (TLC) or LC-MS to monitor reaction progress carefully.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. CA1165778A - Process for the preparation of pivaloyl cyanide [patents.google.com]
2. Pivalic acid - Wikipedia [en.wikipedia.org]
3. Recent advances in synthetic approaches for bioactive ... [beilstein-journals.org]
4. What is Pivaloyl Chloride? Uses, How It Works & Top Companies (2025) [linkedin.com]

To cite this document: Smolecule. [pivaloyl cyanide reaction with nucleophiles]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b774191#pivaloyl-cyanide-reaction-with-nucleophiles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com